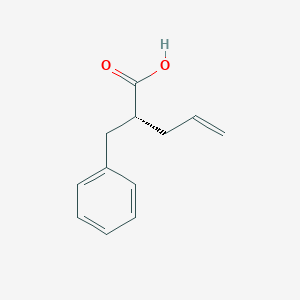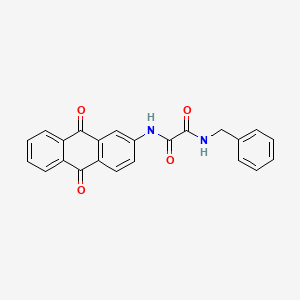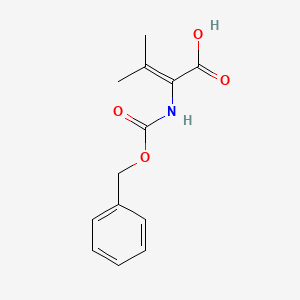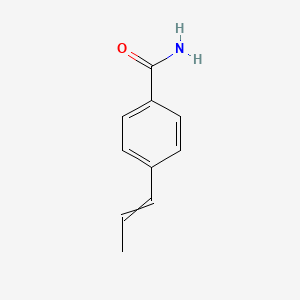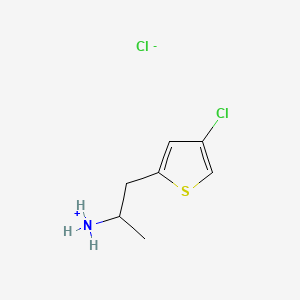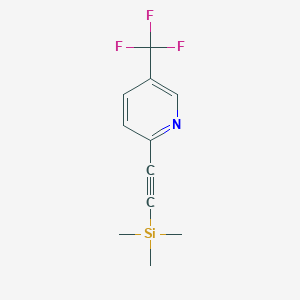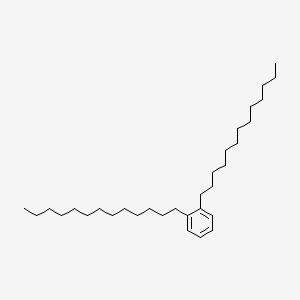
Ditridecylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditridecylbenzene, also known as 1,2-ditridecylbenzene, is an organic compound with the molecular formula C32H58. It consists of a benzene ring substituted with two tridecyl groups at the 1 and 2 positions. This compound is characterized by its high molecular weight and hydrophobic nature .
準備方法
Synthetic Routes and Reaction Conditions
Ditridecylbenzene can be synthesized through the alkylation of benzene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H6+2C13H27ClAlCl3C6H4(C13H27)2+2HCl
Industrial Production Methods
Industrial production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions
Ditridecylbenzene primarily undergoes substitution reactions typical of aromatic compounds. These include electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, and halogenation. Due to the bulky tridecyl groups, the reactivity of the benzene ring is somewhat reduced compared to unsubstituted benzene .
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products
The major products of these reactions are the corresponding nitro, sulfonic acid, and halogenated derivatives of this compound. For example, nitration yields 1,2-ditridecyl-4-nitrobenzene .
科学的研究の応用
Ditridecylbenzene finds applications in various fields due to its unique properties:
Chemistry: Used as a hydrophobic solvent and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in creating biocompatible materials.
Industry: Utilized in the production of lubricants, plasticizers, and as an additive in polymers to enhance their properties
作用機序
The mechanism of action of ditridecylbenzene in various applications is primarily due to its hydrophobic interactions. In drug delivery, for instance, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The benzene ring provides a stable aromatic core, while the tridecyl groups offer flexibility and hydrophobicity, facilitating interactions with lipid membranes and other hydrophobic environments .
類似化合物との比較
Similar Compounds
Dioctylbenzene: Similar structure but with octyl groups instead of tridecyl groups.
Didodecylbenzene: Contains dodecyl groups.
Dihexadecylbenzene: Substituted with hexadecyl groups.
Uniqueness
Ditridecylbenzene is unique due to the length of its alkyl chains, which imparts distinct physical and chemical properties. Compared to dioctylbenzene and didodecylbenzene, this compound has higher hydrophobicity and a larger molecular size, making it more suitable for specific industrial and research applications .
特性
CAS番号 |
85578-62-7 |
|---|---|
分子式 |
C32H58 |
分子量 |
442.8 g/mol |
IUPAC名 |
1,2-di(tridecyl)benzene |
InChI |
InChI=1S/C32H58/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-29-25-26-30-32(31)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24,27-28H2,1-2H3 |
InChIキー |
PODLNLIJRFYBJK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


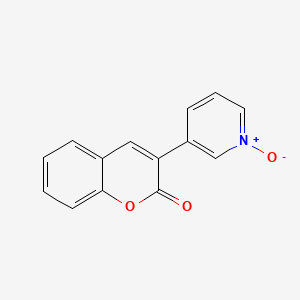
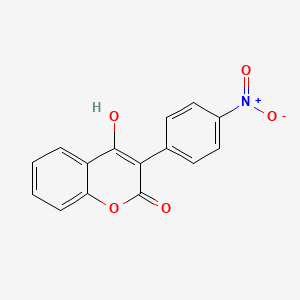
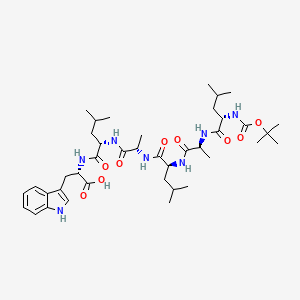
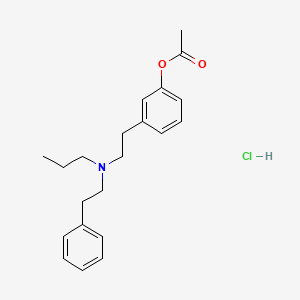
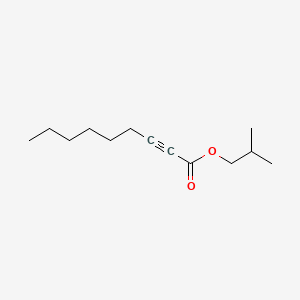
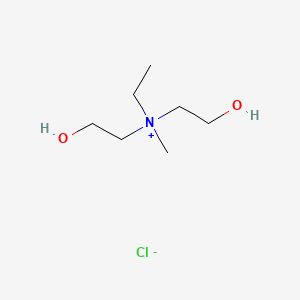
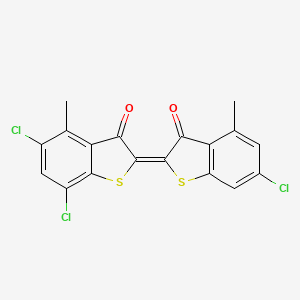
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
